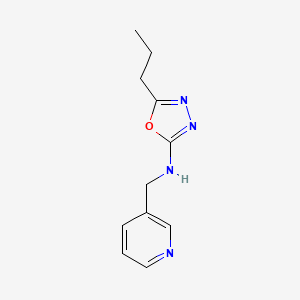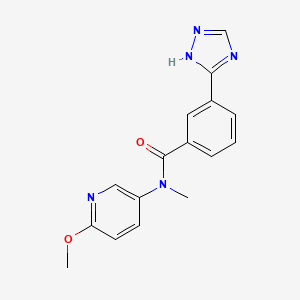
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has attracted the attention of researchers due to its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse biological properties.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are essential for drug development.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine. One direction is the evaluation of its toxicity and pharmacokinetics in animal models. Another direction is the development of analogs with improved biological activities and pharmacokinetic properties. Additionally, the study of its mechanism of action and its interaction with key enzymes and proteins can provide valuable insights for drug development.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine can be achieved through various methods. One of the most common methods is the reaction of furfural with 3-methyl-1-butylhydrazine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with cyanogen bromide to produce the target compound. Other methods include the reaction of furfural with hydrazine hydrate followed by the reaction with 3-methyl-1-butanol and oxalyl chloride.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine has been studied for its potential biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis and evaluation of this compound for its antimicrobial activity against various strains of bacteria and fungi. Additionally, it has shown promising anticancer activity against various cancer cell lines such as breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-5-(3-methylbutyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)5-6-11-14-15-12(17-11)13-8-10-4-3-7-16-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNMQKCFWXDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)


![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
![N-[2-(2-methoxyethylamino)ethyl]-1-benzothiophene-5-carboxamide;hydrochloride](/img/structure/B7641549.png)

![[1-[(3-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7641579.png)